Home > Products > Screening Compounds P55584 > N-Desmethylbendamustine
N-Desmethylbendamustine - 41515-13-3

N-Desmethylbendamustine

Catalog Number: EVT-363202
CAS Number: 41515-13-3
Molecular Formula: C15H19Cl2N3O2
Molecular Weight: 344.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-desmethyl Bendamustine is an active metabolite of the DNA alkylating agent bendamustine. N-desmethyl Bendamustine is formed through demethylation of the benzimidazole ring in bendamustine by the cytochrome P450 (CYP) isoform CYP1A2. It inhibits proliferation of non-cancerous peripheral blood leukocytes (PBLs; IC50 = 45 µM) and SU-DHL-1, SU-DHL-9, and Daudi lymphoma cells (IC50s = 270, 170, and 120 µM, respectively).

Bendamustine

Compound Description: Bendamustine is a bifunctional alkylating agent with activity against both chronic lymphocytic leukemia (CLL) and indolent non-Hodgkin lymphoma (NHL). [] It induces cell death primarily via apoptosis. Bendamustine is often used in combination therapy with other chemotherapeutic agents, such as rituximab. []

Relevance: Bendamustine is the parent compound of N-Desmethylbendamustine. N-Desmethylbendamustine is a major metabolite of Bendamustine, formed by demethylation. []

Cyclophosphamide

Compound Description: Cyclophosphamide is an alkylating agent used in chemotherapy regimens for various cancers, including diffuse large B-cell lymphoma (DLBCL). [] It is often combined with rituximab, doxorubicin, vincristine, and prednisone in the R-CHOP regimen. []

Relevance: While not structurally similar to N-Desmethylbendamustine, Cyclophosphamide is often used in combination therapy with Bendamustine, the parent compound of N-Desmethylbendamustine, especially in the context of treating DLBCL. [] This therapeutic association highlights a potential clinical connection despite their differing chemical structures.

Doxorubicin

Compound Description: Doxorubicin is an anthracycline antibiotic with potent antitumor activity. [] It is frequently used in combination chemotherapy regimens for various cancers, including DLBCL, often as part of the R-CHOP regimen. []

Vincristine

Compound Description: Vincristine is a vinca alkaloid that disrupts microtubule assembly and function, inhibiting cell division. [] It is commonly used as a component of combination chemotherapy regimens for various cancers, including DLBCL, typically as part of the R-CHOP regimen. []

Relevance: While Vincristine does not share structural similarities with N-Desmethylbendamustine, its frequent inclusion alongside Bendamustine in chemotherapy regimens, especially for DLBCL, suggests a potential clinical relationship despite their distinct chemical structures. []

Prednisone

Compound Description: Prednisone is a synthetic corticosteroid with immunosuppressive and anti-inflammatory properties. [] It is often incorporated into combination chemotherapy regimens for various cancers, including DLBCL, commonly as part of the R-CHOP regimen. []

Source and Classification

N-Desmethylbendamustine is synthesized from bendamustine through metabolic processes. It falls under the classification of alkylating agents, specifically nitrogen mustards, which are characterized by their ability to form covalent bonds with DNA, leading to cell death. The compound is classified as an antineoplastic agent due to its application in cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Desmethylbendamustine can be achieved through various methods, primarily involving the demethylation of bendamustine. The most common approach includes:

  1. Chemical Demethylation: This method typically employs reagents such as lithium aluminum hydride or boron tribromide to facilitate the removal of the methyl group from the nitrogen atom in the bendamustine structure.
  2. Enzymatic Processes: Certain cytochrome P450 enzymes in the liver can catalyze the demethylation of bendamustine to produce N-Desmethylbendamustine as a metabolite.

The choice of method depends on factors such as yield, purity, and scalability for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

The molecular formula of N-Desmethylbendamustine is C16H19ClN3O2C_{16}H_{19}ClN_3O_2. Its structural characteristics include:

  • Molecular Weight: Approximately 320.79 g/mol.
  • Functional Groups: The compound contains a chloroethyl group, an amine group, and a carbonyl moiety, which are critical for its activity.
  • 3D Structure: The three-dimensional conformation can be visualized using molecular modeling software, highlighting the spatial arrangement that contributes to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

N-Desmethylbendamustine undergoes several chemical reactions relevant to its pharmacological activity:

  1. Alkylation Reaction: The chloroethyl group can react with nucleophilic sites on DNA, leading to cross-linking and subsequent inhibition of DNA replication.
  2. Hydrolysis: In aqueous environments, N-Desmethylbendamustine can hydrolyze to form less active metabolites, impacting its therapeutic efficacy.
  3. Metabolic Transformation: The compound is subject to further metabolism in vivo, potentially forming additional metabolites that may contribute to its pharmacological profile.

These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with this compound.

Mechanism of Action

Process and Data

N-Desmethylbendamustine exerts its anticancer effects primarily through:

  1. DNA Alkylation: The active chloroethyl moiety forms covalent bonds with DNA bases (particularly guanine), resulting in cross-linking that prevents DNA replication and transcription.
  2. Cell Cycle Arrest: By disrupting DNA integrity, N-Desmethylbendamustine induces cell cycle arrest at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.
  3. Antimetabolite Activity: Additionally, it interferes with nucleotide synthesis, further contributing to its cytotoxic effects.

This dual mechanism enhances its effectiveness against various malignancies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Desmethylbendamustine exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water and highly soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point ranges between 130°C to 135°C, indicating thermal stability suitable for storage.

These properties are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

N-Desmethylbendamustine has significant scientific applications:

  1. Cancer Therapy: It is primarily utilized in treating hematological cancers due to its effective DNA-damaging properties.
  2. Research Tool: As a metabolite of bendamustine, it serves as a valuable tool for studying drug metabolism and pharmacokinetics in preclinical models.
  3. Combination Therapy: Ongoing research explores its potential use in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance.

Properties

CAS Number

41515-13-3

Product Name

N-Desmethylbendamustine

IUPAC Name

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid

Molecular Formula

C15H19Cl2N3O2

Molecular Weight

344.2 g/mol

InChI

InChI=1S/C15H19Cl2N3O2/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22)

InChI Key

BPZIKXXNXMYQPN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.